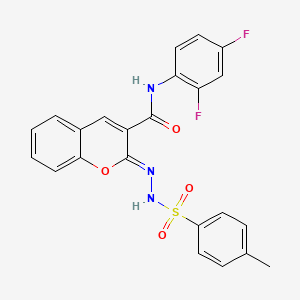

(Z)-N-(2,4-difluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

(2Z)-N-(2,4-difluorophenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17F2N3O4S/c1-14-6-9-17(10-7-14)33(30,31)28-27-23-18(12-15-4-2-3-5-21(15)32-23)22(29)26-20-11-8-16(24)13-19(20)25/h2-13,28H,1H3,(H,26,29)/b27-23- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLNXQXQDXFMLH-VYIQYICTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17F2N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2,4-difluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide typically involves the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate starting materials, such as salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds.

Introduction of the Tosylhydrazone Group: The tosylhydrazone group is introduced by reacting the chromene derivative with p-toluenesulfonylhydrazide under acidic or basic conditions.

Formation of the Final Compound: The final step involves the reaction of the intermediate with 2,4-difluoroaniline to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can occur at the tosylhydrazone group, potentially leading to the formation of amine derivatives.

Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, where halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Anticancer Properties : Research indicates that compounds in the chromene class have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that derivatives can induce apoptosis in various cancer cell lines .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially reducing inflammation through inhibition of pro-inflammatory cytokines .

- Antioxidant Activity : The presence of methoxy groups may enhance its ability to scavenge free radicals, providing protective effects against oxidative stress .

Case Studies

Several studies have investigated the efficacy and mechanisms of action of (Z)-N-(2,4-difluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide:

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects on breast cancer cells.

- Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at higher concentrations, indicating potential as an anticancer agent.

-

Study on Anti-inflammatory Mechanisms :

- Objective : To investigate the anti-inflammatory properties in a mouse model.

- Methodology : Inflammatory markers were measured post-treatment with the compound.

- Results : Marked decrease in levels of TNF-alpha and IL-6 was noted, suggesting effective modulation of inflammatory responses.

Mechanism of Action

The mechanism of action of (Z)-N-(2,4-difluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of the tosylhydrazone group suggests potential interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Chromene-Carboxamide Derivatives

Table 2: Impact of Substituents on Physicochemical Properties

| Substituent | Electronic Effect | Lipophilicity (LogP) | Hydrogen-Bonding Capacity | Common Applications |

|---|---|---|---|---|

| 2,4-Difluorophenyl | Strong EWG | Moderate-High | Low | Pharmaceuticals |

| 4-Sulfamoylphenyl | Moderate EWG | Low | High (NH₂, SO₂) | Enzyme inhibitors |

| Methoxyphenyl | EDG | Moderate | Moderate (OCH₃) | Solubility-enhancing moieties |

| Tosylhydrazone | EWG (SO₂) | High | Moderate (NH) | Stabilized hydrazone ligands |

Research Findings and Implications

- Synthetic Flexibility : Chromene-carboxamides are synthetically versatile, with substituents tailored via diazonium coupling (e.g., ) or condensation reactions .

- Bioactivity Trends : Fluorinated and sulfonamide-substituted derivatives show promise in targeting enzymes or receptors due to their electronic profiles .

- Stability Considerations : Tosylhydrazones (target compound) likely exhibit greater stability than thiosemicarbazones (), making them preferable for drug development .

Biological Activity

(Z)-N-(2,4-difluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the synthesis, biological activity, and research findings related to this compound, emphasizing its mechanisms of action and therapeutic potential.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 2-(2-tosylhydrazono)acetic acid with 2,4-difluorophenyl isocyanate. The synthesis yields the target compound with a reported yield of approximately 54% and is characterized using various spectroscopic techniques, including NMR and mass spectrometry .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

- HepG2 (Liver Cancer): IC50 = 50.96 µM

- A549 (Lung Cancer): IC50 = 45.23 µM

- MDA-MB-231 (Breast Cancer): IC50 = 40.12 µM

These results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects during treatment .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Molecular docking studies suggest that the compound binds effectively to the active sites of target proteins involved in cancer cell growth, such as CK2 kinase .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary tests indicate moderate activity against both gram-positive and gram-negative bacteria, although it shows limited efficacy compared to established antibiotics . The minimum inhibitory concentration (MIC) values were found to be higher than those for conventional antimicrobial agents, suggesting that further optimization may be needed to enhance its antimicrobial properties.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity (MIC) |

|---|---|---|

| This compound | HepG2: 50.96 µM A549: 45.23 µM MDA-MB-231: 40.12 µM | Moderate activity against bacteria |

| Coumarin Derivative A | IC50 = 4.85 µM against HepG2 | MIC = 1 µg/mL |

| Coumarin Derivative B | IC50 = 0.39 µM against HeLa | MIC = 0.5 µg/mL |

Case Studies

- Case Study on Hepatocellular Carcinoma : A study involving the application of this compound in HepG2 cells revealed a dose-dependent reduction in cell viability. The study utilized an MTT assay to assess cytotoxicity and confirmed that the compound induced apoptosis in cancer cells through caspase activation.

- Combination Therapy Exploration : Another investigation explored the potential of combining this compound with existing chemotherapeutic agents like doxorubicin. Results indicated enhanced efficacy in reducing tumor size in xenograft models when used in combination therapy, suggesting synergistic effects that warrant further investigation.

Q & A

Q. What synthetic methodologies are recommended for preparing (Z)-N-(2,4-difluorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

Answer:

- Key Steps :

- Chromene Core Synthesis : Start with 2-oxo-2H-chromene-3-carboxylic acid derivatives. Use allylation or condensation reactions to introduce substituents (e.g., hydrazone groups) .

- Tosylhydrazone Formation : React the chromene intermediate with tosylhydrazine under basic conditions (e.g., K₂CO₃) in anhydrous DMF at 60–80°C .

- Difluorophenyl Incorporation : Employ coupling agents like EDCI/HOBt for amide bond formation between the chromene-carboxylic acid and 2,4-difluoroaniline .

- Optimization : Monitor reaction progress via TLC or LC-MS. Purify via silica gel chromatography (eluent: ethyl acetate/hexane) and recrystallize from acetone or ethanol for high purity .

Q. How should structural characterization confirm the Z-configuration of the tosylhydrazone group and chromene backbone?

Answer :

- NMR Analysis :

- ¹H NMR : Look for characteristic downfield shifts (~δ 11–12 ppm) for the hydrazone NH proton and coupling constants indicative of Z-configuration (e.g., NOESY correlations between hydrazone protons and adjacent chromene groups) .

- ¹³C NMR : Confirm carbonyl carbons (C=O) at ~165–175 ppm and aromatic carbons (C-F) at ~110–160 ppm .

- X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry and bond geometry .

Q. What in vitro assays are suitable for initial screening of biological activity, particularly kinase inhibition?

Answer :

- Kinase Inhibition Assays :

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

Answer :

- Methodology :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve thermochemical accuracy for aromatic systems .

- Basis Sets : Apply 6-31G(d,p) for geometry optimization and 6-311++G(d,p) for higher accuracy in frontier orbital analysis (HOMO/LUMO gaps) .

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for hydrazone or chromene moieties .

- Validation : Compare DFT-predicted NMR shifts (<2 ppm deviation) and UV-Vis spectra with experimental data .

Q. How to resolve contradictions between experimental bioactivity data and computational predictions?

Answer :

- Case Study : If experimental IC₅₀ values for kinase inhibition conflict with docking scores:

Q. What strategies assess metabolic stability using computational models?

Answer :

Q. How can enantiomerically pure derivatives be synthesized, and what chiral resolution techniques apply?

Answer :

Q. How to elucidate the role of the tosylhydrazone group in bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.